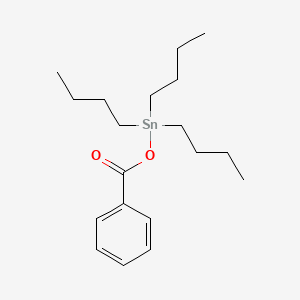

![molecular formula C11H17NO3 B1317545 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine CAS No. 126415-03-0](/img/structure/B1317545.png)

2-[2-(2-Methoxyethoxy)ethoxy]phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

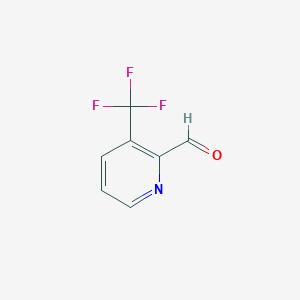

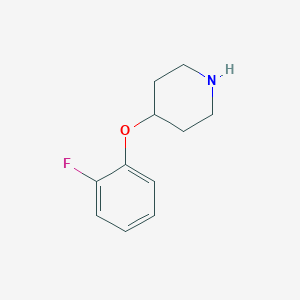

“2-[2-(2-Methoxyethoxy)ethoxy]phenylamine” is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenylamine (aniline) group attached to a tri(ethylene glycol) methyl ether group . The InChI representation of the molecule isInChI=1S/C11H17NO3/c1-13-4-5-14-6-7-15-10-11-8-2-3-9-12-11/h2-3,8-9,12H,4-7,10H2,1H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known to be a solid at room temperature .Scientific Research Applications

Polymer Synthesis and Properties

Research has shown the synthesis and applications of polymers derived from 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine and related compounds in various fields. One study demonstrates the anionic polymerization of 2-methoxyethyl methacrylate and its derivatives, including 2-[2-(2-Methoxyethoxy)ethoxy]ethyl methacrylate, for creating thermally sensitive, water-soluble polymethacrylates with narrow molecular weight distributions. These polymers exhibit unique solubility and cloud point properties influenced by the length of the hydrophilic oligo(ethylene glycol) unit, suggesting potential applications in drug delivery systems and responsive materials (Han, Hagiwara, & Ishizone, 2003).

Another area of interest is the role of 2-(2-methoxyethoxy)ethoxy groups in enhancing the properties of polymer electrolytes. For instance, a study on phosphazene polymers with varying ratios of 2-(2-methoxyethoxy)ethoxy and 2-(2-phenoxyethoxy)ethoxy side groups found that the introduction of phenyl groups affects the glass transition temperatures and ionic conductivity of the polymers, offering insights into the design of high-performance polymer electrolytes for energy storage applications (Conner, Welna, Chang, & Allcock, 2007).

Biomedical Applications

This compound derivatives have also been explored for their potential in biomedical applications. A study on the synthesis of novel silane compounds, including derivatives of 2-[2-(2-Methoxyethoxy)ethoxy]ethoxy, as electrolyte solvents in lithium-ion batteries, highlights the versatility of these compounds in creating high-performance electrolytes with excellent stability, conductivity, and safety features, which are critical for medical devices and implantable energy storage solutions (Amine, Wang, Vissers, Zhang, Rossi, & West, 2006).

Moreover, dual-responsive capsules engineered from 2-(2-methoxyethoxy)ethyl methacrylate have shown promise for controlled drug delivery. These capsules can selectively uptake and release dyes (and potentially therapeutic agents) in response to pH and temperature changes, demonstrating a novel approach for targeted drug delivery systems that can respond to the physiological environment (Ma, Jia, Hu, Zhang, Zhou, Liu, & Wang, 2013).

Imaging and Diagnostic Applications

In the field of imaging and diagnostics, derivatives of this compound have been utilized in the development of fluorescent probes for bioimaging applications. For example, research on squaraine derivatives incorporating 2-[2-(2-Methoxyethoxy)ethoxy]phenyl groups has revealed their potential as two-photon absorbing materials for advanced fluorescence bioimaging, enabling deep-tissue imaging and diagnostic applications with minimal photodamage (Chang, Bondar, Liu, Liu, Singh, Belfield, Sheely, Masunov, Hagan, & Van Stryland, 2019).

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine . These factors could include pH, temperature, presence of other molecules, and more.

properties

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-13-6-7-14-8-9-15-11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFIXVODFAGRSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)

![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)

![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)